molecular formula C7H4BrIN2S B13051396 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine

6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B13051396
M. Wt: 355.00 g/mol
InChI Key: UCPWWUCLPOVYCW-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is a halogenated thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features bromine at position 6, iodine at position 4, and a methyl group at position 5. This substitution pattern enhances its utility as a synthetic intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s high reactivity . Its molecular formula is C₇H₅BrIN₂S, with a molecular weight of approximately 356 g/mol. The methyl group at position 5 introduces steric effects, which can modulate reactivity and binding interactions in biological systems .

Properties

Molecular Formula

C7H4BrIN2S

Molecular Weight

355.00 g/mol

IUPAC Name

6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H4BrIN2S/c1-3-4-6(9)10-2-11-7(4)12-5(3)8/h2H,1H3

InChI Key

UCPWWUCLPOVYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophene undergoes cyclization to form the pyrimidone core.

    Bromination: The pyrimidone is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Iodination: Finally, the brominated compound is iodinated using an iodinating agent like iodine or sodium iodide.

Industrial Production Methods

Industrial production methods for 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiol groups.

Scientific Research Applications

Medicinal Chemistry Applications

The thieno[2,3-d]pyrimidine framework is known for its potential as a scaffold in drug discovery. The specific compound, 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine, has been investigated for its role in inhibiting key enzymes involved in cancer and other diseases.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy. The introduction of halogen atoms like bromine and iodine enhances the biological activity by improving binding affinity to these targets .

Case Study:
A study highlighted the synthesis of a thieno[2,3-d]pyrimidine derivative that demonstrated IC50 values in the low micromolar range against various human tumor cell lines. This suggests that 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine could be similarly effective .

Neurological Disorders

Compounds related to thieno[2,3-d]pyrimidines have been explored for their potential in treating neurological disorders by modulating ion channels. For example, some derivatives act as blockers of voltage-gated potassium channels, which are implicated in conditions such as epilepsy and neuropathic pain .

Data Table: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Effectiveness
Compound ATS0.1High
Compound BDHFR0.5Moderate
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidineTS/DHFRTBDTBD

Cosmetic Applications

Recent studies have also investigated the use of thieno[2,3-d]pyrimidines in cosmetic formulations due to their potential skin benefits. The stability and effectiveness of these compounds when incorporated into topical applications are under evaluation.

Case Study:
A formulation containing thieno[2,3-d]pyrimidine derivatives was tested for skin hydration properties and showed promising results in enhancing skin moisture retention compared to standard formulations .

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine with structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine 6-Br, 4-I, 5-Me C₇H₅BrIN₂S ~356 Suzuki coupling intermediate; high iodine reactivity
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine (CAS 19673-93-9) 6-Br, 4-Cl, 5-Me C₇H₄BrClN₂S 263.54 Precursor for agrochemicals; lower reactivity vs. iodo analogs
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine (CAS 1799610-89-1) 5-Br, 4-Cl, 6-I C₆HBrClIN₂S 375.41 Research use; high halogen density for diversity-oriented synthesis
4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) 4-Cl C₆H₃ClN₂S 170.62 Base scaffold; used in kinase inhibitor development
6-Bromothieno[2,3-d]pyrimidin-4-amine (CAS 60703-81-3) 6-Br, 4-NH₂ C₆H₄BrN₃S 229.08 Biochemical reagent; amine group enables hydrogen bonding

Key Findings:

Halogen Reactivity : Iodine at position 4 (as in the target compound) offers superior reactivity in cross-coupling reactions compared to chlorine or bromine, enabling efficient aryl/heteroaryl introductions .

Molecular Weight and Lipophilicity: Heavier halogens (e.g., iodine) increase molecular weight and lipophilicity, impacting pharmacokinetic properties. For example, the target compound (MW ~356) is bulkier than 6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine (MW 263.54), which may affect membrane permeability .

Synthetic Versatility: Compounds with multiple halogens (e.g., 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine) allow sequential functionalization, whereas the target compound’s iodine is preferentially reactive under mild conditions .

Biological Activity

6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidines typically involves various chemical reactions including Gewald reactions and nucleophilic substitutions. For 6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine, the synthesis may follow methods used for related compounds, which have shown significant biological activity against tumor cells.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidines exhibit potent anticancer properties through mechanisms such as inhibition of folate-dependent enzymes and induction of apoptosis in cancer cells.

  • Mechanism of Action : The primary mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine nucleotide biosynthesis. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FR) .
  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to 6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine can achieve significant growth inhibition in various cancer cell lines:
    • KB and IGROV1 Cells : The compound showed over 99% inhibition at high concentrations (1 nM) .
    • HepG2 Cells : Related compounds have been shown to induce cell cycle arrest and apoptosis, suggesting potential therapeutic applications .

Comparative Efficacy

A comparative analysis of IC50 values (the concentration required to inhibit cell growth by 50%) across different studies highlights the potency of thieno[2,3-d]pyrimidines:

CompoundCell LineIC50 (nM)Reference
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidineKB<1
Compound 5kHepG2Comparable to standard drugs
Other thieno derivativesVarious<40

Case Study 1: Inhibition of Tumor Cell Proliferation

A study focused on the cytotoxic effects of various thieno[2,3-d]pyrimidines demonstrated that these compounds can significantly inhibit tumor cell growth through targeted action on folate-dependent pathways. The study utilized fluorescence-based cytotoxicity screens to evaluate the efficacy against FR-expressing human tumors .

Case Study 2: Apoptosis Induction

Another investigation into the apoptotic effects of thieno derivatives revealed that certain compounds could upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in HepG2 cells. This suggests a dual mechanism where both cell cycle arrest and apoptosis contribute to anticancer activity .

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